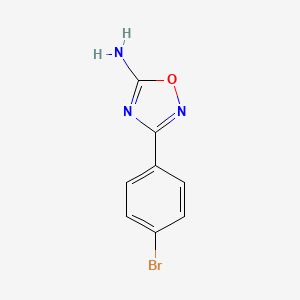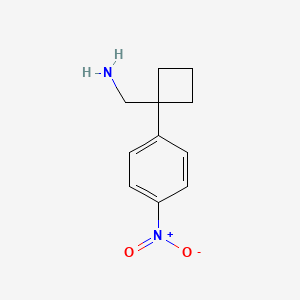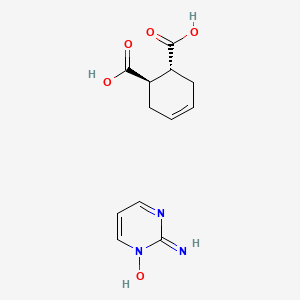
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves multiple steps. One common method starts with 2-(methylthio)pyrimidin-4-(3H)-one. The synthetic route includes:
- A one-pot, two-step method involving the Heck reaction and ring closure sequence.
Nucleophilic substitution: by thionyl chloride.
Bromination: .
Nucleophilic substitution: by cyclopentylamine.
Oxidation: and .
Cross-coupling reaction: .
Heck reaction: .
Aqueous workup: to afford the final product
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often use inexpensive raw materials and reagents, and involve readily controllable reaction conditions to minimize environmental hazards .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by cyclopentylamine results in the formation of the desired this compound .
Aplicaciones Científicas De Investigación
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its cyclopentyl group differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Propiedades
Fórmula molecular |
C10H14ClN3S |
|---|---|
Peso molecular |
243.76 g/mol |
Nombre IUPAC |
6-chloro-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClN3S/c1-15-10-13-8(11)6-9(14-10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
Clave InChI |
FQDIKJLXIHJUQS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)

![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)

![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)

